4-Propylaminopyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-(propylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-4-11-7-3-5-10-6-8(7)14(9,12)13/h3,5-6H,2,4H2,1H3,(H,10,11)(H2,9,12,13) |
InChI Key |
FKLDRCUVBMIFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Chloropyridine Precursor Strategy
A cornerstone approach involves 3-sulfamido-4-chloropyridine as the starting material. The chlorine atom at the 4-position undergoes nucleophilic displacement with propylamine, facilitated by polar aprotic solvents such as ethanol or isopropanol.
Procedure :
-
3-Sulfamido-4-chloropyridine (1 equiv) is refluxed with excess propylamine (3–5 equiv) in ethanol for 5–8 hours.
-
The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The crude product is purified via recrystallization from a sodium bicarbonate solution, yielding 4-propylaminopyridine-3-sulfonamide as a white crystalline solid.
Optimization Insights :
-
Solvent Selection : Ethanol and isopropanol provide optimal solubility and reaction rates, with ethanol yielding higher purity (85–90%).
-
Temperature : Reflux conditions (78–82°C) prevent side reactions such as sulfonamide hydrolysis.
Acylation and Deacylation Strategies
Intermediate Acylation for Enhanced Reactivity
To mitigate competing side reactions, the sulfonamide group is temporarily protected via acylation. This method, detailed in patent literature, involves:
-
Acylation : Treating 3-sulfamido-4-chloropyridine with propionic anhydride in anhydrous pyridine, forming 3-propionylsulfonamido-4-chloropyridine .
-
Nucleophilic Substitution : Reacting the acylated intermediate with propylamine in toluene under reflux, followed by deacylation using hydrochloric acid.
Key Advantages :
-
Acylation reduces sulfonamide nucleophilicity, minimizing unwanted byproducts.
Condensation Reactions with Amino Precursors
Pyridine-Sulfonylcarbamate Condensation
A novel method from recent literature employs pyridine-sulfonylcarbamates as intermediates.
Procedure :
-
3-Sulfamido-4-chloropyridine is converted to its ethyl carbamate derivative using ethyl chloroformate.
-
The carbamate reacts with propylamine in toluene at reflux, facilitated by 4 Å molecular sieves to absorb liberated CO₂.
Outcomes :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Direct Substitution | 85–90 | 5–8 | 92–95 | Competing hydrolysis |
| Acylation-Deacylation | 92–95 | 10–12 | 96–98 | Multi-step workflow |
| Carbamate Condensation | 88–90 | 3–4 | 94–96 | Molecular sieve requirement |
Critical Evaluation :
-
Direct Substitution offers simplicity but risks hydrolysis.
-
Acylation-Deacylation enhances yield at the expense of additional steps.
-
Carbamate Condensation balances speed and efficiency but requires specialized reagents.
Data Tables and Experimental Findings
Table 1: Solvent Impact on Direct Substitution
| Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Ethanol | 78 | 89 | <5% hydrolysis products |
| Isopropanol | 82 | 86 | 8–10% dimerization |
| Propylene Glycol | 150 | 78 | 15% decomposition |
Table 2: Acylating Agents in Intermediate Protection
| Acylating Agent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Propionic Anhydride | 18 | 93 |
| Butyryl Chloride | 20 | 91 |
| Acetic Anhydride | 15 | 89 |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 4-propylaminopyridine-3-sulfonamide, and what methodological considerations ensure reproducibility?
- Answer: The compound is typically synthesized via nucleophilic substitution or sulfonamide coupling. For example, derivatives of pyridine-3-sulfonamide can be synthesized by reacting primary sulfonamides with aryl isocyanates in dry acetone under basic conditions (e.g., anhydrous K₂CO₃), followed by acidification to isolate products . Key considerations include stoichiometric control of reagents, inert atmosphere for moisture-sensitive steps, and purification via column chromatography or recrystallization. Reproducibility requires precise documentation of solvent ratios, reaction times (e.g., 24 hours for intermediate formation), and pH adjustments during workup .
Q. Which spectroscopic and chromatographic methods are optimal for structural confirmation of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and propylamine integration. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies sulfonamide (S=O) and amine (N-H) functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts. Sample preparation must adhere to standardized protocols, including lyophilization for hygroscopic intermediates .
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s bioactivity?
- Answer: Enzyme inhibition assays (e.g., kinase or carbonic anhydrase inhibition) using spectrophotometric methods are common. Cell viability assays (MTT or resazurin-based) in disease-relevant cell lines (e.g., cancer or microbial models) provide initial cytotoxicity profiles. Dose-response curves (IC₅₀ calculations) and positive/negative controls (e.g., acetazolamide for carbonic anhydrase) are essential for validating results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Answer: Divergences often arise from methodological differences, such as receptor diversity in assays or computational modeling assumptions. For instance, studies using single-receptor bioassays (e.g., rat receptor I7) may yield conflicting results compared to multi-receptor profiling (e.g., 52 mouse receptors). Triangulation via orthogonal assays (e.g., SPR binding kinetics paired with cellular efficacy) and meta-analysis of datasets with standardized metrics (e.g., pIC₅₀ normalization) can reconcile discrepancies .
Q. What experimental designs mitigate isomerization or degradation during long-term storage of this compound?
- Answer: Stability studies under varying conditions (temperature, humidity, light) are critical. For example, storage at -20°C in amber vials with desiccants (e.g., silica gel) prevents hydrolytic degradation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products. Lyophilization improves stability for hygroscopic batches, while NMR monitors structural integrity post-storage .
Q. How can computational modeling enhance the prediction of this compound’s target interactions?
- Answer: Hybrid approaches combining molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) predict binding affinities and conformational stability. Machine learning models trained on receptor-response datasets (e.g., agonist profiles from heterologously expressed receptors) improve accuracy. Validation requires correlation with wet-lab data (e.g., IC₅₀ values from enzyme assays) .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?
- Answer: Catalytic optimization (e.g., Pd/C for hydrogenation) and solvent screening (e.g., DMF vs. THF for solubility) enhance yields. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Scalable purification techniques, like continuous-flow chromatography, reduce solvent waste and improve throughput .
Methodological Best Practices
- Data Collection & Validation: Use mixed-methods approaches (quantitative assays + qualitative spectral analysis) to strengthen conclusions. Triangulate findings across multiple techniques (e.g., NMR, HPLC, and bioactivity data) .
- Contradiction Analysis: Document assay conditions (pH, temperature, reagent sources) meticulously to identify variability sources. Cross-reference with published datasets using platforms like PubChem for structural and bioactivity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
